[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate
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Overview
Description
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxyphenyl group and a sulfonylamino butanoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as 4-hydroxycoumarin, with an aldehyde under acidic conditions to form the chromen-2-one core.
Introduction of the Methoxyphenyl Group: The chromen-2-one core is then subjected to electrophilic aromatic substitution with a methoxyphenyl halide in the presence of a Lewis acid catalyst.
Formation of the Sulfonylamino Butanoate Moiety: The final step involves the coupling of the substituted chromen-2-one with a sulfonylamino butanoate derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound has shown potential as a bioactive molecule in various biological assays. It exhibits properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development and biological studies.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the chromen-2-one core and sulfonylamino butanoate moiety.
4-Methoxyphenylacetonitrile: Similar in having the methoxyphenyl group but differs in the rest of the structure.
2-(4-Methylphenyl)ethylamine: Contains the methylphenyl group but lacks the chromen-2-one core and sulfonylamino butanoate moiety.
Uniqueness
The uniqueness of [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the chromen-2-one core and the sulfonylamino butanoate moiety allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C27H25NO7S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C27H25NO7S/c1-4-24(28-36(31,32)21-12-5-17(2)6-13-21)27(30)34-20-11-14-22-23(16-26(29)35-25(22)15-20)18-7-9-19(33-3)10-8-18/h5-16,24,28H,4H2,1-3H3/t24-/m1/s1 |
InChI Key |
RROKKSMELJMZKU-XMMPIXPASA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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